(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide features a conjugated enamide backbone with a 1,3-benzodioxole moiety and a 3-methyl-1,2,4-oxadiazole substituent. Key studies on its structural and electronic properties include spectroscopic analyses (FTIR, FT-Raman) and density functional theory (DFT) calculations, which revealed its vibrational modes, hyperpolarizability (β₀ = 3.926 × 10⁻³⁰ esu), and thermodynamic behavior (e.g., increasing heat capacity and entropy with temperature) .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-16-14(21-17-9)7-15-13(18)5-3-10-2-4-11-12(6-10)20-8-19-11/h2-6H,7-8H2,1H3,(H,15,18)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWYRMHVUKLZEK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is often formed by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole intermediates with a suitable linker, such as an acrylamide derivative, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of benzodioxole derivatives, including this compound, as candidates for antidiabetic drug development. For instance, compounds structurally similar to this one have shown significant inhibition of α-amylase, an enzyme linked to carbohydrate digestion. In vitro assays demonstrated IC50 values indicating potent inhibition while exhibiting low cytotoxicity against normal cell lines .
Anticancer Activity
Research indicates that derivatives of benzodioxole may possess anticancer properties. In particular, compounds related to this structure have been tested against various cancer cell lines, showing significant activity with IC50 values ranging from 26 µM to 65 µM. Such findings suggest a promising avenue for further exploration in cancer therapeutics .
Neurological Applications
The oxadiazole group present in the compound has been associated with neuroprotective effects. Compounds containing oxadiazole motifs have been investigated for their potential in treating neurodegenerative diseases. This aspect warrants additional research into the specific effects of this compound on neuronal health and function .
Case Study 1: Antidiabetic Activity Assessment
In a study evaluating the antidiabetic effects of benzodioxole derivatives, the compound exhibited notable α-amylase inhibition (IC50 = 0.68 µM) while maintaining low toxicity levels (IC50 > 150 µM against Hek293t cells). These results underscore its potential as a therapeutic agent in managing diabetes .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of similar compounds revealed that they could effectively inhibit cell proliferation in multiple cancer types. The results indicated that these compounds could serve as lead compounds for developing new anticancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzodioxol-propenamide core with several analogues, but differences in the amide nitrogen substituents significantly influence physicochemical properties:
Key Observations :
- Lipophilicity : The cyclohexylphenyl analogue () has a higher molar mass (349.42 g/mol) and likely greater membrane permeability than the target compound, making it more suitable for hydrophobic environments.
- Hyperpolarizability: The phenyl-substituted analogue exhibits higher β₀ values, suggesting superior nonlinear optical (NLO) properties compared to the oxadiazole derivative .
Spectroscopic and Computational Comparisons
- Vibrational Modes : The target compound’s FTIR/FT-Raman spectra align with DFT-predicted modes, particularly for C=O (amide I) and C=C (enamide) stretches. Similar benzodioxol-containing compounds show redshifted C=O vibrations due to conjugation with electron-rich aromatic systems .
- Thermodynamics : The target compound’s enthalpy (ΔH) and entropy (ΔS) increase with temperature, a trend also observed in structurally related enamide derivatives .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as benzodioxoles and oxadiazoles , which are recognized for their diverse biological activities. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have indicated that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have shown activity against:
- Breast Cancer Cells : MCF-7, MDA-MB-231
- Lung Cancer Cells : A549
- Prostate Cancer Cells : PC3
For example, a study highlighted that certain benzoxazole derivatives exerted cytotoxic effects with IC50 values in the micromolar range across multiple cancer types . This suggests a potential for similar activity in the compound of interest.
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have also been investigated. While specific studies on this compound are scarce, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for certain derivatives were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 |
| Compound 2 | Escherichia coli | 64 |
| Compound 3 | Pichia pastoris | 16 |
These findings indicate that modifications in the structure can significantly influence antimicrobial efficacy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and inhibition of protein synthesis are common pathways observed in related compounds.
- Regulation of Signaling Pathways : Compounds with similar structures may modulate critical signaling pathways involved in cell survival and proliferation.
Case Studies
A notable case study investigated the effects of a related oxadiazole derivative on human cancer cell lines. The study reported that the compound induced apoptosis via the intrinsic pathway, leading to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins . Such findings underscore the potential for this compound to exhibit similar properties.
Q & A
Q. What are the recommended synthetic routes for preparing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core structure formation : Start with (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid (CAS 38489-76-8), a precursor with an α,β-unsaturated carboxylic acid group. This intermediate is ideal for amide bond formation .
Amide coupling : React the acrylic acid derivative with 3-methyl-1,2,4-oxadiazole-5-methanamine using coupling agents like EDCI/HOBt in anhydrous DCM. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
Purification : Use column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 60:40).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, Z=4). Key metrics: R1 < 0.05, wR2 < 0.13. ORTEP-3 visualization confirms the (2E)-configuration and intramolecular hydrogen bonding .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to detect amide protons (δ 8.3–8.5 ppm) and benzodioxole methylene (δ 5.2–5.4 ppm). HSQC correlates oxadiazole C-N signals .
- HPLC-MS : ESI+ mode for molecular ion [M+H]+ at m/z 357.1. Purity >98% ensures reproducibility in biological assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer: Apply Design of Experiments (DoE) to optimize parameters:
- Factors : Temperature (20–40°C), solvent polarity (DCM vs. THF), and stoichiometry (1:1 to 1:1.2).
- Response surface modeling : Identify interactions affecting yield. For example, elevated temperatures in THF may degrade the oxadiazole ring, reducing yield by 15–20% .
- Validation : Replicate optimal conditions (25°C, DCM, 1:1.1 ratio) to achieve consistent 65% yield.
Case Study : A 55% yield discrepancy (lab vs. pilot plant) was traced to inadequate mixing; switching to a flow-chemistry setup improved mass transfer and restored yields to 62% .
Q. What computational methods predict the compound’s bioactivity and binding modes?
Methodological Answer:
- Docking studies : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., COX-2, 5KIR). The benzodioxole group shows π-π stacking with Phe518, while the oxadiazole forms hydrogen bonds with Arg120.
- MD simulations : GROMACS with AMBER force field (100 ns trajectory) evaluates stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .
- QSAR models : Train on analogs with IC50 data (e.g., anti-inflammatory activity). Descriptors like LogP (2.8) and polar surface area (85 Ų) correlate with blood-brain barrier permeability.
Q. How to analyze conflicting crystallographic data on tautomeric forms of the oxadiazole ring?
Methodological Answer:
- High-resolution XRD : Collect data at 100 K to reduce thermal motion artifacts. Compare C-N bond lengths (1.31–1.33 Å for oxadiazole vs. 1.35 Å for possible tautomers) .
- DFT calculations : Gaussian09 at B3LYP/6-311++G(d,p) level computes energy differences between tautomers. A >5 kcal/mol preference for the 1,2,4-oxadiazole form confirms its dominance .
- Synchrotron validation : Use λ=0.7 Å radiation to enhance anomalous scattering effects, resolving electron density maps for ambiguous atoms.
Data Contradiction Analysis
Conflict : Reported melting points vary between 148–152°C (literature) vs. 142–145°C (in-house).
Resolution :
DSC analysis : Run at 10°C/min under N₂. A sharp endotherm at 149.5°C confirms purity. Lower in-house values suggest solvent retention; re-crystallize from ethanol/water (9:1).
PXRD : Match experimental patterns (e.g., 2θ=12.4°, 17.8°) to simulated data from CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
